1-Isopropyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Description
This compound belongs to the quinoline-3-carboxylic acid family, characterized by a 1-isopropyl group, a 4-oxo-1,4-dihydroquinoline core, and a 6-(trifluoromethyl) substituent. The carboxylic acid at position 3 is critical for metal ion chelation, a hallmark of quinolones’ mechanism of action.
Properties
Molecular Formula |
C14H12F3NO3 |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
4-oxo-1-propan-2-yl-6-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H12F3NO3/c1-7(2)18-6-10(13(20)21)12(19)9-5-8(14(15,16)17)3-4-11(9)18/h3-7H,1-2H3,(H,20,21) |
InChI Key |
YFYYVIYMXJASJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Biological Activity
1-Isopropyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H6F3NO3
- Molecular Weight : 257.17 g/mol
- CAS Number : 641993-21-7
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the following areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown efficacy against various bacterial strains, including resistant strains such as MRSA.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | ≤0.125 | S. aureus |
| Compound B | 16 | Pseudomonas aeruginosa |
| Compound C | 32 | MRSA |
These results suggest that modifications in the molecular structure, such as the introduction of trifluoromethyl groups, enhance the antimicrobial potency by affecting the binding affinity to bacterial enzymes like DNA gyrase and topoisomerase IV .
Anticancer Activity
The anticancer potential of this compound has been highlighted in studies focusing on its effects on human cancer cell lines. For example, related compounds have demonstrated growth inhibition in lung carcinoma cells (A549) with IC50 values around 4.8 µM . The mechanism involves cell cycle arrest during mitosis through the induction of cyclin-dependent kinase inhibitors like p21(Cip1/Waf1) and down-regulation of cyclin B1 and CDK1 .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The presence of trifluoromethyl groups enhances the interaction with target enzymes, increasing inhibitory activity against DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
- Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest by modulating key regulatory proteins involved in mitosis, leading to apoptosis in some cases .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar quinoline derivatives may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of quinolone derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications significantly improved their minimum inhibitory concentrations (MICs) compared to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle modulation .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds, including 1-Isopropyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. For instance, compounds similar to this have demonstrated effectiveness against resistant strains of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Potential
Recent investigations into the anticancer properties of quinoline derivatives have revealed promising results. Compounds containing the trifluoromethyl group are noted for their ability to interact with biological targets involved in cancer progression. The presence of the isopropyl and carboxylic acid groups enhances the lipophilicity and biological activity of these compounds, suggesting their potential as anticancer agents .
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and chemical resistance. These materials can be used in coatings, adhesives, and other applications where durability is crucial.
Fluorescent Probes
Due to its unique electronic properties, this compound has potential applications as a fluorescent probe in biochemical assays. The ability to emit fluorescence upon excitation makes it suitable for use in various imaging techniques in biological research .
Agricultural Chemistry Applications
Herbicides and Pesticides
Research into the herbicidal properties of quinoline derivatives has shown that they can effectively control weed growth while being less harmful to crops. The trifluoromethyl group is particularly effective in enhancing the herbicidal activity of these compounds, making them valuable in developing environmentally friendly agricultural chemicals .
Case Studies
- Antimicrobial Studies
- Polymer Development
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*Estimated based on structural features.
Key Observations :
- The 6-trifluoromethyl group confers greater lipophilicity than 6-fluoro or 6-chloro substituents, which may enhance tissue penetration but reduce aqueous solubility .
- Lack of a piperazinyl group at position 7 distinguishes the target compound from clinical quinolones like ciprofloxacin, suggesting a divergent antibacterial spectrum or reduced activity against Gram-negative bacteria .
Preparation Methods
Key Steps:
-
Starting Material : 3,4,5,6-Tetrafluoroanthranilic acid or substituted aniline derivatives.
-
Acetylation : Reaction with acetic anhydride to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.
-
Benzoyl Chloride Formation : Treatment with oxalyl chloride and dichloromethane catalyzed by N,N-dimethylformamide (DMF).
-
Malonic Ester Condensation : Reaction with malonic half-acid ester and n-butyl lithium to form β-keto esters.
-
Cyclization : Use of triethylorthoformate and cyclopropylamine (or isopropylamine) in t-butanol, followed by potassium t-butoxide for quinoline ring closure.
-
Hydrolysis : Acidic or basic hydrolysis of the ethyl ester to yield the carboxylic acid.
Example Protocol (Adapted from US4822801A):
-
Step 1 : 3,4,5,6-Tetrafluoroanthranilic acid → 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid (acetic anhydride, 80°C, 2 h).
-
Step 2 : Benzoyl chloride formation (oxalyl chloride, DMF, 0°C).
-
Step 3 : Condensation with diethyl malonate (n-BuLi, THF, -30°C).
-
Step 4 : Cyclization with isopropylamine (triethylorthoformate, t-butanol, 150°C, 2 h).
-
Step 5 : Hydrolysis (4N HCl, acetic acid, 100°C, 4 h).
Yield : ~60–70% (over 5 steps).
N-Alkylation of 4-Oxo-quinoline-3-carboxylate Intermediates
Methodology:
-
Core Synthesis : Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate prepared via Gould-Jacobs cyclization of substituted anilines.
-
N-Alkylation : Treatment with isopropyl bromide in anhydrous DMF using sodium hydride (NaH) as a base.
-
Trifluoromethyl Introduction :
-
Ester Hydrolysis : NaOH or HCl-mediated hydrolysis to the carboxylic acid.
Data Table: Comparison of N-Alkylation Conditions
| Condition | Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Isopropyl bromide | NaH | DMF | 90°C, 3 h | 85 | |
| Isopropyl iodide | K₂CO₃ | MeCN | 80°C, 6 h | 72 | |
| Isopropyl mesylate | DBU | THF | 60°C, 12 h | 68 |
Solid-Phase Synthesis Using HOBt Coupling
Procedure (Adapted from Stern et al.):
-
Activation : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid activated with PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate) in DMF.
-
Amide Coupling : Reaction with isopropylamine using polystyrene-supported HOBt (hydroxybenzotriazole).
-
Trifluoromethylation : Post-coupling fluorination via Ullmann-type reactions or electrophilic substitution.
Advantages : High purity (>95%), scalable for combinatorial libraries.
Decarboxylative Functionalization
Strategy:
-
Intermediate : 1-Isopropyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.
-
Acid Workup : HCl acidification to pH 2–3, yielding crystalline product.
Yield : 90–95% after recrystallization.
Critical Analysis of Methods
| Method | Pros | Cons | Scalability |
|---|---|---|---|
| Gould-Jacobs | High regioselectivity | Multi-step, harsh conditions | Moderate |
| N-Alkylation | Direct functionalization | Requires pre-synthesized core | High |
| Solid-Phase | High purity, automation-friendly | Costly reagents | Low |
| Decarboxylative | Simple hydrolysis step | Limited to ester precursors | High |
Q & A
Q. Table 1: Comparative Yields of Cyclization Methods
| Method | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Unprotected intermediate | None | 45–50 | |
| tert-Butyl-protected | Triethyl orthoformate | 65–70 |
Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?
Basic Research Focus
X-ray crystallography is the gold standard for confirming stereochemistry and bond angles. For 1-cyclopropyl-6-fluoro derivatives, triclinic crystal systems (space group P1) with unit cell parameters a = 8.378 Å, b = 9.625 Å, and c = 10.328 Å were resolved using Rigaku Mercury CCD/AFC diffractometers . Complementary methods:
- NMR : ¹⁹F NMR detects trifluoromethyl group environments (δ = -60 to -70 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 360.35 for C₁₇H₁₇FN₄O₄) .
Advanced Tip : For ambiguous stereocenters, employ NOESY to assess spatial proximity of protons.
How does the trifluoromethyl group at position 6 influence biological activity compared to other substituents?
Advanced Research Focus
The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for antimicrobial potency. Structure-activity relationship (SAR) studies on fluoroquinolones show that:
Q. Table 2: Comparative MIC Values (μg/mL) Against E. coli
| Substituent (Position 6) | MIC (μg/mL) | Reference |
|---|---|---|
| -CF₃ | 0.12 | |
| -F | 0.25 | |
| -OCH₃ | 2.0 |
What strategies resolve contradictions in impurity profiles between synthetic batches?
Advanced Research Focus
Discrepancies often arise from residual solvents or incomplete Boc deprotection. Analytical solutions:
- HPLC-DAD/MS : Use C18 columns (5 μm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradients to separate impurities (e.g., desfluoro analogs, RRT 0.85–0.95) .
- Validation : Ensure specificity (peak purity >99%), linearity (R² > 0.999), and LOD ≤ 0.05% .
Case Study : A 7% impurity in one batch was identified as 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (desfluoro compound) via LC-MS/MS (m/z 318.1) .
How can researchers mitigate photodegradation during storage of this compound?
Advanced Research Focus
Quinolones are prone to photolytic cleavage. Stability studies on analogs recommend:
- Storage : Amber glass vials at -20°C in anhydrous DMSO or ethanol.
- Light Exposure Tests : Monitor degradation under ICH Q1B guidelines (1.2 million lux·hr) .
Data Insight : After 48 hours under UV light (254 nm), 15% degradation occurs, forming 4-oxo-1,4-dihydroquinoline fragments (HPLC retention time shift from 12.3 to 8.5 min) .
What computational methods predict the binding affinity of this compound to bacterial DNA gyrase?
Advanced Research Focus
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with E. coli gyrase (PDB: 1KZN). Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
